molecular formula C14H9BCl2N2O3 B7953832 {2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid

{2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid

Cat. No.: B7953832
M. Wt: 334.9 g/mol
InChI Key: KHZLTYBWGAAIPO-UHFFFAOYSA-N
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Description

{2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is a boronic acid derivative that features a unique combination of a boronic acid group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This is followed by a Suzuki-Miyaura coupling reaction to introduce the boronic acid group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

{2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydride donors such as sodium borohydride.

    Substitution: Palladium catalysts and appropriate ligands for Suzuki-Miyaura coupling.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Biaryl compounds formed via Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry

In chemistry, {2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The oxadiazole ring is known for its bioactivity, and the boronic acid group can interact with biological targets such as enzymes and receptors.

Industry

In industry, this compound can be used in the development of new materials, including polymers and electronic materials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of {2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. The oxadiazole ring can interact with various biological pathways, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Similar in having a phenyl ring with substituents.

    4-Amino-2-(trifluoromethyl)benzonitrile: Similar in having a substituted phenyl ring.

Uniqueness

What sets {2-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid apart is the combination of the boronic acid group and the oxadiazole ring. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.

Properties

IUPAC Name

[2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BCl2N2O3/c16-8-5-6-10(12(17)7-8)14-18-13(19-22-14)9-3-1-2-4-11(9)15(20)21/h1-7,20-21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZLTYBWGAAIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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